REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1C(O)=O.C([N:11]([CH2:14]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:17]C1C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[NH:11][C:14](=[O:17])[O:39][C:35]([CH3:38])([CH3:37])[CH3:36]
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Name
|
|
Quantity
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35 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
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Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
diphenyl phosphorazidate
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The volatile was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (silica gel, PE to EA:PE (1:30, v:v))
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |